molecular formula C32H36N10O2 B611153 Targapremir-210

Targapremir-210

カタログ番号: B611153
分子量: 592.7 g/mol
InChIキー: PAYVJEWMAWLKAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Targapremir-210 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a model compound for studying click chemistry reactions. Its high specificity and efficiency make it an ideal candidate for exploring new synthetic routes and reaction conditions .

Biology

In biological research, this compound is used to study the role of microRNA-210 in cancer cells. By inhibiting the processing of precursor microRNA-210, researchers can investigate the downstream effects on gene expression and cell behavior .

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent for cancer treatment. Its ability to induce apoptosis in hypoxic cancer cells makes it a valuable tool for developing new cancer therapies .

Industry

In industrial applications, this compound can be used in the development of new drugs and therapeutic agents. Its efficient synthesis and potent biological activity make it an attractive candidate for large-scale production and commercialization .

生化学分析

Biochemical Properties

Targapremir-210 inhibits the processing of pre-miR-210 with high binding affinity (Kd 200 nM) . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Cellular Effects

This compound selectively targets RNAs and affects cellular responses to environmental conditions . It decreases mature miR-210 levels in MDA-MB-231 cells cultured under hypoxic conditions, with an IC50 of ∼200 nM . It induces apoptosis in MDA-MB-231 cells under hypoxic conditions .

Molecular Mechanism

This compound binds to the Dicer site of the miR-210 hairpin precursor . It inhibits the processing of pre-miR-210, leading to a decrease in mature miR-210 levels . This results in the reduction of HIF-1α levels and induction of apoptosis .

Temporal Effects in Laboratory Settings

This compound has been shown to sustain its effects for an extended period. For instance, in a study involving MDA-MB-231 triple negative breast cancer (TNBC) cells, this compound was able to reach the tumor and sustain its effects for the entire 21-day period .

Dosage Effects in Animal Models

In animal models, this compound has been shown to impede the proliferation of MDA-MB-231 TNBC cells . A single intraperitoneal injection of 100 μL of 200 nM this compound was able to decrease tumor growth as assessed by luciferase signal intensity and mass of the resected tumor .

Metabolic Pathways

It is known that miR-210, which this compound inhibits, plays a role in the regulation of hypoxia-inducible factors .

Transport and Distribution

It has been shown that this compound can reach the tumor in a mouse model .

準備方法

合成経路と反応条件

Targapremir-210は、その効率性と選択性で知られるクリックケミストリーを用いて合成されます。 この化合物はアジド基を含んでおり、アルキン基を含む分子と銅触媒アジド-アルキン環状付加(CuAAC)反応を起こすことができます . この反応は非常に特異的であり、穏和な条件下で行われるため、this compoundのような複雑な分子の合成に適しています。

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、クリックケミストリーの原理は工業用途にスケールアップできます。 銅触媒とアジド-アルキン環状付加反応は、工業環境で確立されており、this compoundを大量に効率的に生産することができます .

化学反応の分析

反応の種類

Targapremir-210は主にクリックケミストリー反応、特に銅触媒アジド-アルキン環状付加(CuAAC)と歪み促進アルキン-アジド環状付加(SPAAC)を行います . これらの反応は、その高い特異性と効率性が特徴です。

一般的な試薬と条件

主な生成物

これらの反応の主な生成物は、アジド基とアルキン基の環状付加によって形成されるthis compoundそのものです。 この生成物は非常に安定しており、マイクロRNA-210に対する阻害活性を保持しています .

科学研究への応用

This compoundは、化学、生物学、医学、工業の分野で、科学研究において幅広い用途を持っています。

化学

化学では、this compoundは、クリックケミストリー反応を研究するためのモデル化合物として使用されます。 その高い特異性と効率性により、新しい合成経路と反応条件を探求するための理想的な候補となっています .

生物学

生物学研究では、this compoundは、癌細胞におけるマイクロRNA-210の役割を研究するために使用されます。 前駆体マイクロRNA-210の処理を阻害することにより、研究者は遺伝子発現と細胞挙動に対する下流の影響を調査することができます .

医学

医学では、this compoundは、癌治療の潜在的な治療薬として有望な結果を示しています。 低酸素癌細胞のアポトーシスを誘導する能力により、新しい癌治療法の開発のための貴重なツールとなっています .

工業

工業用途では、this compoundは、新しい医薬品や治療薬の開発に使用できます。 その効率的な合成と強力な生物活性により、大規模生産と商業化のための魅力的な候補となっています .

生物活性

Targapremir-210 (TGP-210) is a small molecule designed to inhibit the biogenesis of microRNA-210 (miR-210), a key player in various oncogenic processes, particularly under hypoxic conditions. This article delves into the biological activity of TGP-210, highlighting its mechanism of action, effects on tumor growth, and potential therapeutic applications based on diverse research findings.

This compound specifically targets the Dicer binding site of the miR-210 hairpin precursor, effectively inhibiting the processing of this precursor into mature miR-210. The inhibition occurs with an IC50 value of approximately 200 nM, indicating a potent interaction with the target RNA . By disrupting the Dicer processing pathway, TGP-210 leads to decreased levels of mature miR-210 and subsequently affects downstream signaling pathways associated with hypoxia and tumor progression.

Key Findings:

  • Binding Affinity : TGP-210 exhibits a binding affinity (Kd) of 200 nM to the Dicer binding site .
  • Apoptosis Induction : In vitro studies have shown that TGP-210 induces apoptosis in MDA-MB-231 breast cancer cells under hypoxic conditions .
  • Tumor Suppression : In vivo studies in NOD/SCID mice demonstrated that treatment with TGP-210 significantly reduces tumor growth by targeting miR-210 levels .

Impact on Tumor Biology

The inhibition of miR-210 by TGP-210 has profound implications for tumor biology, particularly in triple-negative breast cancer (TNBC), where miR-210 is often overexpressed. The compound not only reduces miR-210 levels but also enhances the expression of glycerol-3-phosphate dehydrogenase 1-like (GPD1L), a protein that plays a critical role in regulating hypoxia-inducible factor 1-alpha (HIF-1α) stability . This modulation leads to a decrease in HIF-1α levels, ultimately resulting in reduced tumor cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of TGP-210 in various experimental settings:

Study ReferenceModelKey Findings
Costales et al. (2017)MDA-MB-231 cellsDemonstrated TGP-210's ability to inhibit Dicer processing and induce apoptosis under hypoxic conditions .
Agarwal et al. (2015)Xenograft modelShowed significant reduction in tumor growth due to decreased levels of miR-210 and increased GPD1L expression .
ResearchGate PublicationIn vitro assaysConfirmed that TGP-210 effectively decreases mature miR-210 levels while increasing pre-miR-210 levels as expected from Dicer inhibition .

Broader Implications in Cancer Therapy

The role of miR-210 extends beyond TNBC; it is implicated in various cancers where it contributes to metabolic reprogramming, angiogenesis, and resistance to apoptosis. By targeting miR-210, TGP-210 presents a novel therapeutic strategy for cancers characterized by hypoxia and elevated levels of this microRNA.

Potential Applications:

  • Combination Therapies : TGP-210 could be combined with other therapeutic agents to enhance anti-tumor efficacy.
  • Biomarker Development : Given its role in cancer progression, monitoring miR-210 levels could serve as a biomarker for treatment response .

特性

IUPAC Name

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVJEWMAWLKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。